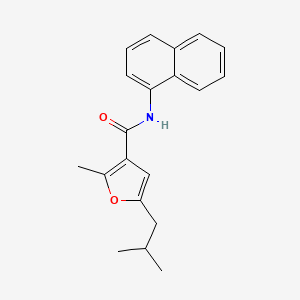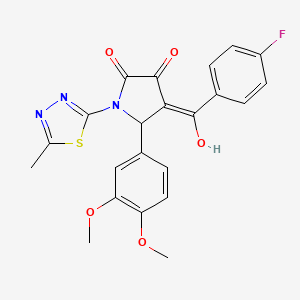![molecular formula C16H18N2O B5487538 N-[1-(4-ethylphenyl)ethyl]isonicotinamide](/img/structure/B5487538.png)
N-[1-(4-ethylphenyl)ethyl]isonicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(4-ethylphenyl)ethyl]isonicotinamide (NEPE) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. NEPE is a derivative of isonicotinamide, which is a well-known compound used in the treatment of tuberculosis. NEPE has been found to exhibit a range of biological activities, making it a promising candidate for further research.
Mechanism of Action
The mechanism of action of N-[1-(4-ethylphenyl)ethyl]isonicotinamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. N-[1-(4-ethylphenyl)ethyl]isonicotinamide has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation. N-[1-(4-ethylphenyl)ethyl]isonicotinamide has also been found to inhibit the NF-κB pathway, which is involved in the regulation of immune responses and inflammation.
Biochemical and Physiological Effects:
N-[1-(4-ethylphenyl)ethyl]isonicotinamide has been found to have a range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are implicated in the development of various diseases. N-[1-(4-ethylphenyl)ethyl]isonicotinamide has also been found to have neuroprotective effects, reducing neuronal damage and improving cognitive function.
Advantages and Limitations for Lab Experiments
N-[1-(4-ethylphenyl)ethyl]isonicotinamide has several advantages for laboratory experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. N-[1-(4-ethylphenyl)ethyl]isonicotinamide has also been found to have low toxicity, making it safe for use in laboratory experiments. However, one limitation of N-[1-(4-ethylphenyl)ethyl]isonicotinamide is that its mechanism of action is not fully understood, making it difficult to determine its precise effects on biological systems.
Future Directions
There are several future directions for research on N-[1-(4-ethylphenyl)ethyl]isonicotinamide. One area of interest is its potential applications in the treatment of neurodegenerative diseases. N-[1-(4-ethylphenyl)ethyl]isonicotinamide has been found to have neuroprotective effects, and further research could explore its potential as a therapeutic agent for diseases such as Alzheimer's and Parkinson's. Another area of interest is the development of new synthetic methods for N-[1-(4-ethylphenyl)ethyl]isonicotinamide, which could improve its availability for research purposes. Finally, further studies are needed to fully understand the mechanism of action of N-[1-(4-ethylphenyl)ethyl]isonicotinamide and its effects on biological systems.
Synthesis Methods
The synthesis of N-[1-(4-ethylphenyl)ethyl]isonicotinamide involves the reaction of isonicotinamide with 4-ethylphenylethylamine in the presence of a catalyst. The reaction is carried out under controlled conditions, and the resulting product is purified using various techniques such as column chromatography and recrystallization.
Scientific Research Applications
N-[1-(4-ethylphenyl)ethyl]isonicotinamide has been extensively studied for its potential applications in medical research. It has been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. N-[1-(4-ethylphenyl)ethyl]isonicotinamide has also been shown to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
N-[1-(4-ethylphenyl)ethyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-3-13-4-6-14(7-5-13)12(2)18-16(19)15-8-10-17-11-9-15/h4-12H,3H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBOLNJOGBPYXFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C)NC(=O)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>38.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47199042 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-chlorophenyl)-2-{[4-ethyl-5-(morpholin-4-ylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5487458.png)
![2-(6-methoxy-2-naphthyl)-4-[(1-methylpiperidin-4-yl)carbonyl]morpholine](/img/structure/B5487466.png)


![4-{[3-oxo-3-(4-pyridinyl)-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B5487489.png)
![5-bromo-N-(2-phenyl-1-{[(2-phenylethyl)amino]carbonyl}vinyl)-2-furamide](/img/structure/B5487496.png)

![N-butyl-N-isopropyl-2-[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]acetamide](/img/structure/B5487507.png)
![N-[3-(allyloxy)phenyl]-N'-phenylurea](/img/structure/B5487521.png)
![N~2~-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)pyridin-3-yl]methyl}-N~4~-ethyl-N~4~-methylpyrimidine-2,4-diamine](/img/structure/B5487529.png)

![N,N,2-trimethyl-7-(3,4,5-trimethoxybenzoyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5487541.png)

![N-(3-chlorobenzyl)-5-[(3-hydroxypiperidin-1-yl)methyl]-N-methylisoxazole-3-carboxamide](/img/structure/B5487565.png)